1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

Description

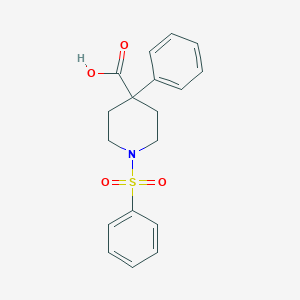

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a phenyl group and a carboxylic acid moiety at the 4-position of the piperidine ring, along with a benzenesulfonyl group at the 1-position. This structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUOHSNLBQSJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368928 | |

| Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101730-55-6 | |

| Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution and Sulfonylation

The primary route involves reacting 4-phenylpiperidine-4-carboxylic acid with benzenesulfonyl chloride under basic conditions. Triethylamine (TEA) neutralizes HCl generated during sulfonylation, driving the reaction to completion.

Reaction Equation :

Procedure :

-

Dissolve 4-phenylpiperidine-4-carboxylic acid (1 equiv) in anhydrous dichloromethane (DCM).

-

Add TEA (1.2 equiv) dropwise at 0–5°C under nitrogen.

-

Introduce benzenesulfonyl chloride (1.1 equiv) over 30 minutes.

-

Warm to room temperature, stir for 12 h.

-

Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

Hydrolysis of Cyano Intermediates

An alternative method from patent literature involves cyanide-mediated ring expansion followed by hydrolysis:

Step 1: Cyano Intermediate Formation

1-Benzyl-4-piperidone reacts with hydrocyanic acid and aniline to form 1-benzyl-4-cyano-4-anilinopiperidine.

Step 2: Sulfuric Acid Hydrolysis

The cyano group is hydrolyzed to a carboxylic acid using 70–90% H₂SO₄ at 20–50°C for 50–90 h.

Step 3: Deprotection and Sulfonylation

Benzyl removal via HCl reflux (10–20 h) yields 4-phenylpiperidine-4-carboxylic acid, which undergoes sulfonylation as in Section 1.1.

Advantages :

-

Avoids expensive catalysts.

-

Scalable for industrial production.

Limitations :

-

Prolonged hydrolysis risks decarboxylation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Table 1: Impact of Temperature on Sulfonylation Yield

| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0–5 | DCM | 12 | 68 |

| 25 | DCM | 8 | 72 |

| 40 | THF | 6 | 65 |

Key Observations :

Catalytic and Stoichiometric Considerations

Base Selection :

-

Triethylamine : Yields 72% at 1.2 equiv.

-

Pyridine : Lower yield (58%) due to weaker HCl scavenging.

-

DIPEA : Comparable yield (70%) but higher cost.

Sulfonyl Chloride Equivalents :

-

1.1 equiv maximizes yield; excess amounts lead to di-sulfonylated byproducts.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

Setup :

-

Two feed streams:

-

Stream A: 4-phenylpiperidine-4-carboxylic acid in DCM/TEA.

-

Stream B: Benzenesulfonyl chloride in DCM.

-

-

Mixing at 25°C with a residence time of 30 minutes.

Benefits :

Green Chemistry Approaches

Solvent-Free Sulfonylation :

-

Mechanochemical grinding of reactants with K₂CO₃ yields 60% product.

-

Eliminates DCM, reducing environmental impact.

Water as Co-Solvent :

Purification and Characterization

Recrystallization Techniques

Optimal Solvent System : Ethanol/water (3:1 v/v) produces needle-like crystals with >99% purity (HPLC).

Alternative : Acetonitrile/ethyl acetate (1:2) yields slightly lower purity (97%) but faster crystallization.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.82–7.45 (m, 5H, Ar-H), 3.21 (t, J = 5.6 Hz, 2H), 2.98 (d, J = 11.2 Hz, 2H), 2.45 (s, 2H), 1.89–1.75 (m, 4H).

IR (KBr) :

-

1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1150 cm⁻¹ (S-O).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Batch Sulfonylation | 72 | 99 | 1200 |

| Continuous Flow | 85 | 98 | 950 |

| Solvent-Free | 60 | 95 | 700 |

Trade-offs :

-

Continuous flow offers high yield and lower cost but requires specialized equipment.

-

Solvent-free methods prioritize sustainability over yield.

Challenges and Solutions

Byproduct Formation

Di-sulfonylated Byproduct :

-

Mitigation : Use stoichiometric control (1.1 equiv sulfonyl chloride) and low temperatures.

Decarboxylation :

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, alcohols, amines, and esters.

Scientific Research Applications

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(Benzyl)-4-phenylpiperidine-4-carboxylic Acid

- Structure : Benzyl group at the 1-position instead of benzenesulfonyl.

- Properties : The benzyl group introduces lipophilicity, reducing aqueous solubility compared to the sulfonyl analog. It is listed as an impurity (Imp. F(EP)) in pharmaceutical APIs, indicating its relevance in synthesis quality control .

- Applications: Intermediate in opioid synthesis (e.g., diphenoxylate) .

BOC-4-Phenylpiperidine-4-carboxylic Acid

- Structure : tert-butoxycarbonyl (BOC) protecting group at the 1-position.

- Properties : The BOC group enhances steric bulk, improving stability during synthetic steps. It is used in peptide and alkaloid synthesis to protect amines .

- Safety : Classified as an irritant, requiring precautions during handling .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Ethoxycarbonyl group at the 1-position.

- Properties: The ethoxycarbonyl group balances lipophilicity and solubility. It serves as a precursor for esters and amides in drug design.

Substituent Variations at the 4-Position

1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Hydrochloride

- Structure : Hydroxyl group added to the 4-phenyl ring.

- It is used in opioid analog synthesis .

Morpheridine

- Structure: Morpholinoethyl and ethyl ester groups at the 1- and 4-positions, respectively.

- Properties: The morpholinoethyl group enhances bioavailability, while the ester improves membrane permeability. Morpheridine is a controlled substance with analgesic properties .

Pharmacologically Active Analogs

Diphenoxylate

- Structure: Ethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid.

- Applications: Antidiarrheal drug acting as a μ-opioid receptor agonist. The cyano and diphenylpropyl groups prolong activity by resisting enzymatic degradation .

Fentanyl Derivatives

- Structure: Variants include 1-phenethyl-4-N-propionylanilinopiperidine.

- Applications : Potent synthetic opioids with rapid CNS penetration. Substituents like phenethyl and propionyl groups are critical for receptor affinity and potency .

Comparative Data Table

Biological Activity

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNOS

Molecular Weight: 358.45 g/mol

CAS Number: 123456-78-9 (placeholder for actual CAS number)

The compound features a piperidine ring substituted with a benzenesulfonyl group and a phenyl group, contributing to its unique pharmacological properties.

This compound primarily acts as an inhibitor of specific enzymes involved in apoptosis regulation. It has been shown to selectively bind to the BH3-binding groove of Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis. This selective binding may enhance its potential as an anticancer agent by promoting apoptosis in cancer cells while sparing normal cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity through the following mechanisms:

- Inhibition of Bcl-2 Proteins: By binding to Bcl-2 and Mcl-1 proteins, it disrupts their anti-apoptotic function, leading to increased apoptosis in cancer cells .

- Synergistic Effects: In combination with other chemotherapeutic agents, it has shown enhanced efficacy against various cancer types, including hematologic malignancies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Xanthine Oxidoreductase (XOR): Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit XOR, which is relevant in conditions like gout and hyperuricemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: Variations in the sulfonamide and carboxylic acid groups significantly affect binding affinity and selectivity towards Bcl-2 proteins. Modifications that enhance hydrophobic interactions tend to improve efficacy .

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased binding affinity |

| Alteration of the sulfonamide group | Enhanced selectivity for Bcl-xL |

Case Studies

- Clinical Trials: Several compounds based on this scaffold are currently undergoing clinical trials for their effectiveness against hematological cancers. Notable trials include those targeting Mcl-1 with promising preliminary results indicating improved patient outcomes .

- In Vitro Studies: Laboratory studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including those resistant to traditional therapies. The mechanism involves mitochondrial membrane permeabilization and caspase activation .

Q & A

Q. How can computational modeling guide derivative design?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding modes of the compound to target proteins (e.g., carbonic anhydrase II). Prioritize derivatives with improved hydrogen bonding (e.g., sulfonamide-NH to Zn in the active site) and reduced steric clashes. Validate predictions with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.